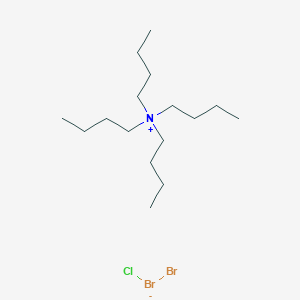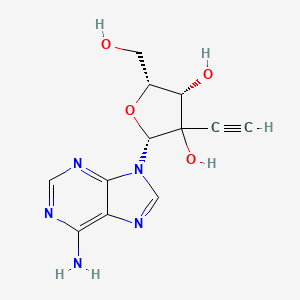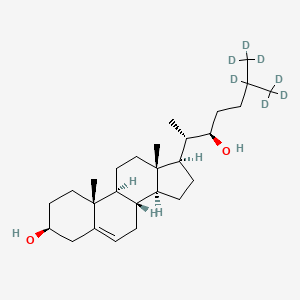
N-Acetyl-D-glucosamine-18O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D-glucosamine-18O: is a derivative of glucose, specifically an amino sugar where an acetyl group is attached to the nitrogen atom. This compound is a stable isotope-labeled form of N-acetyl-D-glucosamine, where the oxygen atom is replaced with the isotope oxygen-18. It is a key component in the structure of chitin, which is found in the exoskeletons of arthropods and the cell walls of fungi.
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: N-Acetyl-D-glucosamine-18O can be synthesized through the acetylation of D-glucosamine using acetic anhydride in the presence of a catalyst. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the selective acetylation of the amino group.
Enzymatic Production: An efficient method involves the use of chitinase enzymes to hydrolyze chitin, which is abundant in crustacean shells, into N-acetyl-D-glucosamine.
Industrial Production Methods:
Extraction from Chitin: Industrially, N-acetyl-D-glucosamine is produced by extracting chitin from crustacean shells, followed by hydrolysis using strong acids or enzymes.
Fermentation: Another method involves the fermentation of glucose using genetically modified microorganisms that can convert glucose into N-acetyl-D-glucosamine.
化学反応の分析
Types of Reactions:
Oxidation: It can be oxidized to produce various derivatives, including glucosaminic acid, under controlled conditions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Common Reagents and Conditions:
Acidic Hydrolysis: Hydrochloric acid or sulfuric acid is commonly used for hydrolysis reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Major Products:
Hydrolysis Products: D-glucosamine and acetic acid.
Oxidation Products: Glucosaminic acid and other oxidized derivatives.
Reduction Products: Alcohol derivatives of this compound.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various bioactive compounds.
- Serves as a model compound in studying the behavior of amino sugars in different chemical reactions.
Biology:
- Plays a crucial role in the study of glycosylation processes in cells.
- Used in research on cell signaling and communication due to its involvement in glycoprotein formation.
Medicine:
- Investigated for its potential in treating osteoarthritis and other joint-related conditions.
- Studied for its role in wound healing and tissue regeneration.
Industry:
- Utilized in the production of biodegradable polymers.
- Employed in the cosmetic industry for its moisturizing properties.
作用機序
Molecular Targets and Pathways:
- N-Acetyl-D-glucosamine-18O is involved in the biosynthesis of glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix.
- It modulates the activity of enzymes involved in glycosylation, influencing various cellular processes such as cell adhesion, migration, and proliferation .
- In the context of osteoarthritis, it is believed to promote cartilage repair by stimulating the synthesis of proteoglycans and inhibiting inflammatory pathways .
類似化合物との比較
N-Acetyl-D-glucosamine: The non-isotope-labeled form, widely used in similar applications.
D-Glucosamine: Lacks the acetyl group, used primarily in dietary supplements for joint health.
N-Acetylgalactosamine: Similar structure but differs in the orientation of the hydroxyl group on the fourth carbon atom.
Uniqueness:
- The presence of the isotope oxygen-18 makes N-Acetyl-D-glucosamine-18O particularly useful in tracer studies and metabolic research.
- Its stable isotope labeling allows for precise tracking and analysis in biochemical pathways, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i12+2 |
InChIキー |
MBLBDJOUHNCFQT-RICFPOPLSA-N |
異性体SMILES |
CC(=[18O])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


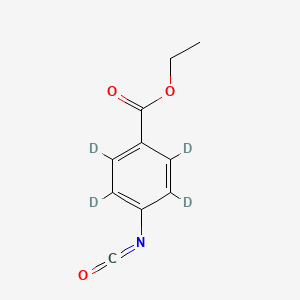


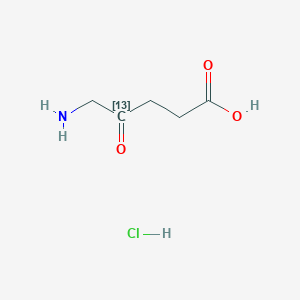

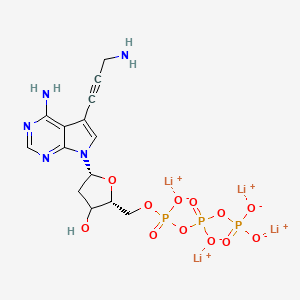

![[(1R)-2-[(1R,2S,4R,4aS,5S,8S,8aS)-4,8-diacetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (E)-2-methylbut-2-enoate](/img/structure/B12395011.png)


